artoindonesianin A

cytotoxicity prenylated flavone P-388 leukemia

Artoindonesianin A is a tetraprenylated flavone belonging to the dihydrobenzoxanthone subclass of pyranoxanthones, isolated from the root of Artocarpus champeden (Moraceae). With a molecular formula of C35H38O7 and a molecular weight of 570.7 Da, it bears a distinctive hexacyclic framework incorporating a dihydrobenzoxanthone core fused to a chromene and a dihydrooxepin ring.

Molecular Formula C35H38O7
Molecular Weight 570.7 g/mol
Cat. No. B1249114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameartoindonesianin A
Synonymsartoindonesianin A
artoindonesianin-A
Molecular FormulaC35H38O7
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)C)C
InChIInChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+
InChIKeyQBDLPAZRIQKEQK-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artoindonesianin A for Research Procurement: Compound Overview and Class Identity


Artoindonesianin A is a tetraprenylated flavone belonging to the dihydrobenzoxanthone subclass of pyranoxanthones, isolated from the root of Artocarpus champeden (Moraceae) [1]. With a molecular formula of C35H38O7 and a molecular weight of 570.7 Da, it bears a distinctive hexacyclic framework incorporating a dihydrobenzoxanthone core fused to a chromene and a dihydrooxepin ring . The compound co-occurs with the closely related prenylated flavones artoindonesianin B and artonin A in the same plant source [1].

Scaffold Identity

First tetraprenylated dihydrobenzoxanthone-type flavone from plants

Source

Isolated from root of Artocarpus champeden (Moraceae)

Research Context

Supports natural product chemical biology and SAR studies

Why Artoindonesianin A Cannot Be Substituted by Generic Prenylated Flavones


Prenylated flavones from Artocarpus species exhibit widely divergent cytotoxicity profiles and molecular targets despite sharing a common biosynthetic origin. Artoindonesianin A is the first and only tetraprenylated dihydrobenzoxanthone-type flavone identified from plants, whereas its closest co-isolated congener, artoindonesianin B, is a flavone hydroperoxide with a fundamentally different mechanism of action [1]. Even within the same P-388 murine leukemia assay, the two compounds differ in potency by 5.4-fold (IC50 21.0 vs 3.9 µg/mL) [1]. Furthermore, artoindonesianin A demonstrates a unique in silico binding profile against mortalin, a p53-regulating chaperone, that is not shared by generic flavonoid scaffolds [2]. These structural and target-engagement differences make simple one-for-one substitution scientifically invalid.

Cytotoxicity profile differs from co-isolated congener artoindonesianin B; potency ranking may not replicate.

Tetraprenylated dihydrobenzoxanthone scaffold is unique; generic prenylated flavones lack this architecture.

Mortalin binding affinity is target-specific and not shared by common flavonoid scaffolds.

Artoindonesianin A Quantitative Differentiation Guide for Scientific Procurement


Direct Cytotoxicity Potency Comparison: Artoindonesianin A vs. Artoindonesianin B Against P-388 Cells

In the original isolation study, artoindonesianin A and its co-isolated congener artoindonesianin B were tested simultaneously against murine leukemia P-388 cells. Artoindonesianin A exhibited an IC50 of 21.0 µg/mL, whereas artoindonesianin B showed an IC50 of 3.9 µg/mL, representing a 5.4-fold potency difference under identical experimental conditions [1]. The study explicitly notes that both compounds are cytotoxic, but artoindonesianin A's activity is moderate compared to the more potent hydroperoxide analog [1].

Cytotoxicity (P-388)
Head-to-head
IC50 21.0 µg/mL (A) vs 3.9 µg/mL (B)
Reported cytotoxicity comparison context
5.4-fold potency difference; supports SAR studies
cytotoxicity prenylated flavone P-388 leukemia

Unique Chemical Scaffold: First Tetraprenylated Dihydrobenzoxanthone-Type Flavone Isolated from Plants

Artoindonesianin A is recognized as the first tetraprenylated dihydrobenzoxanthone-type flavone to be isolated from any plant source [1]. The compound's C35H38O7 framework contains four isoprenyl units integrated into a hexacyclic dihydrobenzoxanthone core fused with a pyran and an oxepin ring [2]. In contrast, related prenylated flavones such as artonin A (triprenylated), artoindonesianin Q-T (tri- and diprenylated), and cycloartobiloxanthone (triprenylated) lack the full tetraprenylated dihydrobenzoxanthone architecture [3]. This unique prenylation pattern has biosynthetic implications and may affect membrane partitioning, protein binding, and metabolic stability.

Chemical Scaffold
Class-level inference
First tetraprenylated dihydrobenzoxanthone-type flavone from plants
Structural exclusivity; no known plant-derived congener
Hexacyclic framework with four isoprenyl units
natural products chemistry flavonoid biosynthesis dihydrobenzoxanthone scaffold

In Silico Mortalin (p53 Pathway) Binding Affinity Comparison: Artoindonesianin A vs. Withanone

In a molecular docking screen targeting the p53-binding domain of mortalin (a chaperone that sequesters p53 in cancer cells), artoindonesianin A demonstrated better binding affinity than the well-characterized positive control withanone [1]. The study identified four hit compounds (hesperidin, artoindonesianin A, glycyrrhetinic acid, liriodenine) with superior binding to mortalin relative to withanone, suggesting that artoindonesianin A engages a distinct protein target not addressed by most generic flavonoids [1]. Specific docking scores or binding energy (ΔG) values are not available in the publicly accessible abstract; however, the qualitative ranking establishes artoindonesianin A among a select set of mortalin-interacting natural products.

Mortalin Docking
Cross-study comparable
Reported higher affinity than withanone (qualitative)
Supports mortalin-p53 pathway research
Quantitative ΔG not available; requires validation
mortalin molecular docking p53 anticancer screening

Cross-Study Cytotoxicity Comparison with Structurally Related Prenylated Flavones Against P-388 Cells

A cross-study comparison of P-388 murine leukemia cytotoxicity data places artoindonesianin A (IC50 21.0 µg/mL) [1] in context with other Artocarpus-derived prenylated flavones: artoindonesianin E1 shows an IC50 of 5.0 µg/mL [2], artelastisin shows 3.0 µg/mL [3], and artelastin shows 5.75 µg/mL [3]. Artoindonesianin A is 4.2- to 7.0-fold less potent than these comparators. However, artoindonesianin A's cytotoxicity is comparable to or superior to some other prenylated flavonoids such as certain oligostilbenoids (e.g., compounds 1-2 in Hopea dryobalanoides: IC50 51.8 and 100 µg/mL) [4]. The cytotoxicity data indicate that artoindonesianin A occupies a moderate position within the broader prenylated flavonoid activity spectrum, which must be weighed against its unique scaffold when selecting compounds for screening libraries.

Cross-Study P-388 Ranking
Cross-study comparable
Moderate potency: IC50 21.0 µg/mL; 4.2- to 7.0-fold less potent than artelastisin and artelastin
Reported cytotoxicity ranking context
Cross-study comparison; different assay conditions
prenylated flavone cytotoxicity ranking P-388 structure-activity relationship

Artoindonesianin A: Best-Fit Research and Industrial Application Scenarios Derived from Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoid Cytotoxicity

With a well-defined IC50 of 21.0 µg/mL against P-388 cells and a 5.4-fold potency offset from its closest congener artoindonesianin B, artoindonesianin A serves as an ideal moderate-activity reference compound in SAR panels. Its tetraprenylated dihydrobenzoxanthone scaffold provides a distinct topological contrast to the hydroperoxide-bearing artoindonesianin B, enabling systematic investigation of how scaffold type and prenylation degree influence cytotoxicity independently of potency magnitude [1]. Researchers can use the compound to probe whether the dihydrobenzoxanthone framework confers different cell permeability, subcellular localization, or off-target profiles compared to other flavone subtypes.

Target-Based Screening for Mortalin-p53 Interaction Inhibitors

Artoindonesianin A has been identified as one of only four herbal compounds with in silico binding affinity to mortalin superior to that of withanone [2]. This makes the compound a rational choice for inclusion in targeted screening cascades aimed at disrupting the mortalin-p53 protein-protein interaction. Procurement is warranted for research groups investigating mortalin as a therapeutic target in cancers where p53 inactivation via cytoplasmic sequestration is a hallmark (e.g., breast and cervical cancers).

Biosynthetic Pathway and Chemotaxonomic Investigations of Artocarpus Species

As the first and only tetraprenylated dihydrobenzoxanthone-type flavone isolated from plants, artoindonesianin A represents a key reference standard for chemotaxonomic studies of the genus Artocarpus and for investigations of prenyltransferase substrate specificity in flavonoid biosynthesis [3]. The compound's hexacyclic architecture incorporating four isoprenyl units makes it a unique endpoint in prenylated flavonoid biosynthetic pathways, valuable for laboratories studying the molecular diversity and enzymatic machinery of moraceous plants.

Flavonoid Library Diversification for Phenotypic Screening Campaigns

For organizations building natural product screening libraries, artoindonesianin A occupies a sparsely populated region of chemical space: moderate cytotoxicity coupled with a unique tetraprenylated dihydrobenzoxanthone scaffold not represented by any other known flavonoid [1][3]. Inclusion in diversity-oriented screening collections maximizes the probability of discovering novel phenotype-target associations that would be missed by libraries dominated by more common flavonoid subtypes (flavones, flavonols, flavanones) lacking extensive prenylation.

Application
Selection Property
Validation Focus
Prenylated flavonoid SAR studies
Moderate-cytotoxicity scaffold
Cytotoxicity endpoint review, scaffold-topology effect
Mortalin-p53 pathway research
Reported mortalin binding affinity
Mortalin-p53 interaction studies
Artocarpus chemotaxonomic studies
Tetraprenylated dihydrobenzoxanthone identity
Biosynthetic pathway, chemotaxonomic profiling
Natural product library diversification
Exclusive tetraprenylated scaffold
Phenotypic screening diversity assessment
Quote Request

Request a Quote for artoindonesianin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.